(4'-Methyl-[1,1'-biphenyl]-4-yl)methyl acetate
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Overview
Description
(4’-Methyl-[1,1’-biphenyl]-4-yl)methyl acetate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a methyl group at the 4’ position and an acetate group attached to the methyl group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Methyl-[1,1’-biphenyl]-4-yl)methyl acetate typically involves the esterification of (4’-Methyl-[1,1’-biphenyl]-4-yl)methanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of (4’-Methyl-[1,1’-biphenyl]-4-yl)methyl acetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of (4’-Methyl-[1,1’-biphenyl]-4-yl)methanol and acetic anhydride into the reactor, with the product being continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions
(4’-Methyl-[1,1’-biphenyl]-4-yl)methyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield (4’-Methyl-[1,1’-biphenyl]-4-yl)methanol and acetic acid.
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as bromine or nitric acid.
Major Products Formed
Hydrolysis: (4’-Methyl-[1,1’-biphenyl]-4-yl)methanol and acetic acid.
Oxidation: (4’-Methyl-[1,1’-biphenyl]-4-yl)carboxylic acid.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
(4’-Methyl-[1,1’-biphenyl]-4-yl)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4’-Methyl-[1,1’-biphenyl]-4-yl)methyl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release (4’-Methyl-[1,1’-biphenyl]-4-yl)methanol, which can then interact with various enzymes and receptors in biological systems. The biphenyl core can also participate in π-π interactions with aromatic residues in proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
(4-Methylbiphenyl): Lacks the acetate group, making it less reactive in esterification reactions.
(4-Methoxy-[1,1’-biphenyl]-4-yl)methyl acetate: Contains a methoxy group instead of a methyl group, which can influence its reactivity and interactions.
(4’-Methyl-[1,1’-biphenyl]-4-yl)carboxylic acid: The carboxylic acid derivative of the compound, which has different chemical properties and reactivity.
Uniqueness
(4’-Methyl-[1,1’-biphenyl]-4-yl)methyl acetate is unique due to the presence of both a biphenyl core and an acetate group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Biological Activity
(4'-Methyl-[1,1'-biphenyl]-4-yl)methyl acetate, with the chemical formula C16H16O2 and CAS number 133151-37-8, is a biphenyl derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Weight : 240.3 g/mol
- Melting Point : Data not specified in the sources.
- Boiling Point : Data not specified in the sources.
- Density : Data not specified in the sources.
Antioxidant Activity
Research indicates that biphenyl derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Assay Type | IC50 Value (μg/mL) |
---|---|
DPPH | 83.43 |
ABTS | 75.39 |
These values suggest that this compound may have comparable or superior antioxidant activity compared to other known antioxidants .
Anti-inflammatory Effects
Biphenyl compounds have been studied for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2 (cyclooxygenase-2), which are involved in the inflammatory response. This mechanism can contribute to pain relief and reduction of inflammation in various conditions.
Anticancer Potential
The biphenyl structure is often associated with anticancer activity. Studies have shown that certain biphenyl derivatives can induce apoptosis (programmed cell death) in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For instance, compounds similar to this compound have demonstrated efficacy against breast and prostate cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The compound's ability to donate electrons allows it to neutralize free radicals effectively.
- Enzyme Inhibition : It may inhibit enzymes involved in oxidative stress and inflammation.
- Gene Regulation : The compound might influence gene expression related to apoptosis and cell proliferation.
Study on Antioxidant Activity
A study conducted on various biphenyl derivatives showed that those with methyl substitutions exhibited enhanced radical scavenging abilities compared to their unsubstituted counterparts. This suggests that the methyl group at the para position contributes significantly to the compound's antioxidant capacity .
Anti-inflammatory Study
In an experimental model of inflammation, this compound was found to reduce edema significantly when administered prior to inflammatory stimuli. This effect was comparable to standard anti-inflammatory drugs like ibuprofen .
Properties
IUPAC Name |
[4-(4-methylphenyl)phenyl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-3-7-15(8-4-12)16-9-5-14(6-10-16)11-18-13(2)17/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZDHWXNYXSGCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)COC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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